molecular formula C24H23N3O3 B10938904 [6-(Furan-2-yl)-3-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl](2-methylpiperidin-1-yl)methanone

[6-(Furan-2-yl)-3-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl](2-methylpiperidin-1-yl)methanone

Cat. No.: B10938904
M. Wt: 401.5 g/mol
InChI Key: GMFFXUVIARXDDR-UHFFFAOYSA-N
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Description

6-(2-FURYL)-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is notable for its unique structure, which includes a furan ring, a methylphenyl group, and a piperidino methanone moiety.

Preparation Methods

The synthesis of 6-(2-FURYL)-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE typically involves multi-step organic reactions. One common method is the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives, leading to the formation of isoxazole derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and strong acids or bases for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(2-FURYL)-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and other interactions, influencing the activity of the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other isoxazole derivatives, such as:

Properties

Molecular Formula

C24H23N3O3

Molecular Weight

401.5 g/mol

IUPAC Name

[6-(furan-2-yl)-3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C24H23N3O3/c1-15-8-10-17(11-9-15)22-21-18(24(28)27-12-4-3-6-16(27)2)14-19(20-7-5-13-29-20)25-23(21)30-26-22/h5,7-11,13-14,16H,3-4,6,12H2,1-2H3

InChI Key

GMFFXUVIARXDDR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=C(C=C4)C)C5=CC=CO5

Origin of Product

United States

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